molecular formula C20H24N2O3 B4768014 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide

Cat. No. B4768014
M. Wt: 340.4 g/mol
InChI Key: XWLMPKALOAYJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide, commonly known as MPBA, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. MPBA belongs to the class of compounds known as benzylacetamides, which have been shown to possess diverse pharmacological properties. In

Scientific Research Applications

MPBA has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. MPBA has also been shown to have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of MPBA is not fully understood. However, it has been shown to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. MPBA has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPBA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MPBA has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, MPBA has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MPBA has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high degree of purity. MPBA is also stable under a wide range of conditions, making it easy to handle in the lab. However, one limitation of MPBA is that it has relatively low water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on MPBA. One area of interest is the potential use of MPBA as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more efficient synthesis methods for MPBA. Additionally, further research is needed to fully understand the mechanism of action of MPBA and its potential therapeutic applications.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-8-10-19(11-9-18)25-15-20(23)21-14-16-4-6-17(7-5-16)22-12-2-3-13-22/h4-11H,2-3,12-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLMPKALOAYJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-[4-(pyrrolidin-1-yl)benzyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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